molecular formula C9H8ClNO4 B15177730 4-Chloro-6-nitro-o-cresyl acetate CAS No. 84825-00-3

4-Chloro-6-nitro-o-cresyl acetate

Cat. No.: B15177730
CAS No.: 84825-00-3
M. Wt: 229.62 g/mol
InChI Key: AJFVBBYSZQVCNK-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-o-cresyl acetate is an organic compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.61712 g/mol . It is a derivative of o-cresol, where the hydroxyl group is acetylated, and the aromatic ring is substituted with chloro and nitro groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-o-cresyl acetate typically involves the following steps:

    Nitration: The nitration of o-cresol to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Acetylation: The final step involves acetylating the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-o-cresyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products like 4-amino-6-nitro-o-cresyl derivatives.

    Reduction: 4-Chloro-6-amino-o-cresyl acetate.

    Hydrolysis: 4-Chloro-6-nitro-o-cresol.

Scientific Research Applications

4-Chloro-6-nitro-o-cresyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing pharmaceuticals with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-o-cresyl acetate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloro and nitro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-6-nitrophenol acetate
  • 4-Chloro-6-nitro-o-cresol
  • 4-Chloro-2-methyl-6-nitrophenol

Uniqueness

4-Chloro-6-nitro-o-cresyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

84825-00-3

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

(4-chloro-2-methyl-6-nitrophenyl) acetate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-7(10)4-8(11(13)14)9(5)15-6(2)12/h3-4H,1-2H3

InChI Key

AJFVBBYSZQVCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])Cl

Origin of Product

United States

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